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molecular formula C15H20N2O5 B8571646 Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate CAS No. 103733-08-0

Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate

Cat. No. B8571646
M. Wt: 308.33 g/mol
InChI Key: DXAPBGAZZFOROI-UHFFFAOYSA-N
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Patent
US04746648

Procedure details

48 g of diethyl acetamidomalonate are added to 11 g of a solution of sodium in 300 ml of EtOH, and then, while heating under reflux, 36 g of 3-chloromethylpyridine hydrochloride are added and the mixture is kept under reflux for 5 h. The EtOH is evaporated off, the residue is taken up with water, the mixture is extracted and the extract is dried, concentrated and chromatographed on silica. Elution with a CH2Cl2 /AcOEt mixture, 60/40 by volume, gives 23 g of the expected compound.
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[Na].Cl.Cl[CH2:19][C:20]1[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=1>CCO>[C:1]([NH:4][C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])([CH2:19][C:20]1[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:2.3,^1:15|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
solution
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The EtOH is evaporated off
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
CUSTOM
Type
CUSTOM
Details
the extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica
WASH
Type
WASH
Details
Elution with a CH2Cl2 /AcOEt mixture, 60/40 by volume

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(CC=1C=NC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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